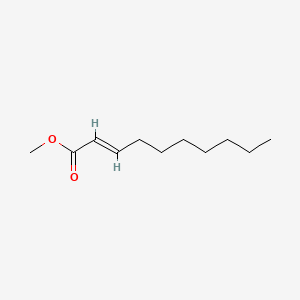

Methyl 2-decenoate

Description

Structure

3D Structure

Properties

CAS No. |

2482-39-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl dec-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

VVBWOSGRZNCEBX-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CC(=O)OC |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)OC |

Canonical SMILES |

CCCCCCCC=CC(=O)OC |

Other CAS No. |

7367-85-3 2482-39-5 |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Methyl 2-Decenoate

Esterification of 2-Decenoic Acid

The most direct route to this compound involves the acid-catalyzed esterification of 2-decenoic acid with methanol. This method leverages Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction proceeds via nucleophilic acyl substitution, with the general equation:

$$

\text{CH}3(\text{CH}2)6\text{CH}=\text{CHCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3(\text{CH}2)6\text{CH}=\text{CHCOOCH}3 + \text{H}_2\text{O}

$$

Key parameters include stoichiometric excess of methanol, temperatures of 60–80°C, and reaction times of 4–6 hours. Post-synthesis purification involves neutralization, solvent extraction, and fractional distillation to isolate the ester.

Reduction of 3-Ketodecanoate Esters

An alternative pathway involves the reduction of methyl 3-ketodecanoate to methyl 3-hydroxydecanoate, followed by dehydration to yield this compound. This two-step process begins with the sodium borohydride reduction of the β-ketoester in isopropanol:

$$

\text{CH}3(\text{CH}2)6\text{COCOOCH}3 \xrightarrow{\text{NaBH}4} \text{CH}3(\text{CH}2)6\text{CH(OH)COOCH}_3

$$

The intermediate 3-hydroxydecanoate undergoes acid-catalyzed dehydration at elevated temperatures (100–120°C) to form the α,β-unsaturated ester. Gas chromatography (GC) analysis reveals a mixture of cis- and trans-2-decenoate isomers, with the latter predominating due to thermodynamic stability.

Biochemical Synthesis Using Microbial Enzymes

Enzyme System from Escherichia coli

A groundbreaking enzymatic method employs a soluble fatty acid synthetase isolated from E. coli. This system catalyzes the dehydration of β-hydroxydecanoyl coenzyme A (CoA) to yield both trans-2-decenoic acid and cis-3-decenoic acid, which are subsequently esterified with methanol. The enzyme’s dual specificity for α,β- and β,γ-dehydration distinguishes it from mammalian synthetases, enabling anaerobic biosynthesis of unsaturated fatty acids.

Substrate Preparation

The substrate, DL-3-hydroxydecanoyl CoA, is synthesized from methyl 3-ketodecanoate via borohydride reduction and CoA activation. Critical steps include:

- Reduction : Sodium borohydride in isopropanol converts the β-ketoester to the β-hydroxyester.

- Saponification : Alkaline hydrolysis yields 3-hydroxydecanoic acid.

- CoA Activation : The acid is coupled to coenzyme A using ATP and acyl-CoA synthetase.

Incubation and Product Analysis

Incubation of 3-hydroxydecanoyl CoA with the E. coli enzyme fraction (55–75% ammonium sulfate precipitate) at 30°C for 75 minutes results in 86% trans-2-decenoate and 14% cis-3-decenoate (Table 1). Non-enzymatic dehydration under acidic conditions produces <2% cis-3 isomer, highlighting the enzyme’s role in stereoselectivity.

Table 1: Product Distribution from Enzymatic Dehydration of 3-Hydroxydecanoyl CoA

| Product | Percentage Composition |

|---|---|

| trans-2-decenoate | 86% |

| cis-3-decenoate | 14% |

Cofactor Requirements and Optimization

The E. coli enzyme system requires a heat-stable cofactor present in boiled cell supernatants. Pretreatment with trypsin or alkali abolishes activity, suggesting a proteinaceous cofactor. Optimal activity is achieved with 0.01 M mercaptoethanol and TPNH (reduced triphosphopyridine nucleotide), underscoring the reliance on reducing equivalents.

Analytical and Characterization Techniques

Gas-Liquid Chromatography (GLC)

GLC on polar (diethyleneglycol-succinate) and nonpolar (Apiezon L) columns resolves cis- and trans-isomers. Retention times relative to methyl decanoate:

Diethyleneglycol-Succinate Column (120°C):

- cis-2-decenoate: 1.06

- trans-2-decenoate: 1.83

- cis-3-decenoate: 1.38

Apiezon L Column (150°C):

- cis-2-decenoate: 1.00

- trans-2-decenoate: 1.37

- cis-3-decenoate: 0.93

Isotopic labeling (e.g., $$^{14}\text{C}$$) facilitates tracking of reaction intermediates and quantification of yields.

Industrial and Patented Methods

Patent filings via WIPO PATENTSCOPE (linked in PubChem) describe scalable processes, though specifics are proprietary. Regulatory filings indicate compliance with Australian and New Zealand chemical safety standards, permitting use under group standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-decenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond in this compound to a single bond, forming saturated esters.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Various alkylated or functionalized esters.

Scientific Research Applications

Chemistry

Methyl 2-decenoate serves as a model compound in studies of olefin metathesis and other catalytic processes. Its ability to undergo metathesis reactions makes it valuable for understanding reaction mechanisms in organic chemistry.

Key Reactions :

- Oxidation : Can be oxidized to form epoxides or other oxygenated derivatives.

- Reduction : The double bond can be reduced to form saturated esters.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound may interact with enzymes and other biomolecules, suggesting potential biological activities:

- Enzyme Interactions : Acts as a substrate or inhibitor in metabolic pathways.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, indicating potential for natural preservatives.

- Cytotoxicity Studies : Shows cytotoxic effects on specific cancer cell lines.

Medicine

Ongoing research explores this compound's potential as a precursor in the synthesis of bioactive compounds. Its unique structure may facilitate the development of new therapeutic agents.

Industry

In industrial applications, this compound is relevant in biodiesel production, influencing the oxidative stability and fuel properties of biodiesel blends.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HePG-2 | TBD | Significant |

| MCF-7 | TBD | Moderate |

| PC3 | TBD | Low |

Findings suggest that this compound can induce cell death at specific concentrations, indicating its potential as an anticancer agent.

Antimicrobial Activity

Research demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. This characteristic could be harnessed for developing natural preservatives.

Thermal Decomposition Analysis

Studies on thermal decomposition revealed that this compound produces various hydrocarbons and unsaturated esters when subjected to high temperatures, providing insights into its reactivity as a fuel component.

Mechanism of Action

The mechanism of action of methyl 2-decenoate involves its interaction with various molecular targets and pathways. In catalytic processes, the compound undergoes metathesis reactions facilitated by metal-based catalysts, leading to the formation of terminal alkenes . In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Analytical and Spectroscopic Distinctions

- GC-MS Retention: this compound elutes at 35.55 min (similar to ethyl 2-decenoate in wine analysis) but is distinguishable by its mass spectral fragmentation pattern (m/z 184) .

- Solubility: this compound has low water solubility (1.40 × 10⁻² g/L), whereas hydroxylated analogs like methyl 2-hydroxydodecanoate are more hydrophilic .

Biological Activity

Methyl 2-decenoate (C11H20O2) is an unsaturated fatty acid ester that has garnered attention in various fields, including biology and medicine, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is classified as an unsaturated ester with a double bond in the alkyl chain. Its structure can be represented as follows:

- Chemical Formula: C11H20O2

- Molecular Weight: 184.28 g/mol

The presence of the double bond contributes to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Interactions: this compound has been studied for its potential to interact with enzymes involved in metabolic pathways. It may act as a substrate or inhibitor, influencing enzymatic activity and metabolic processes .

- Antimicrobial Properties: Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents .

- Cytotoxicity Studies: Research has shown that this compound can induce cytotoxic effects on specific cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated .

Applications in Scientific Research

This compound serves as a valuable model compound in various research applications:

- Catalytic Processes: It is utilized in studies involving olefin metathesis and other catalytic reactions, facilitating the understanding of reaction mechanisms in organic chemistry .

- Biodiesel Production: As a fatty acid ester, this compound is relevant in biodiesel synthesis, where it can influence the oxidative stability and fuel properties of biodiesel blends .

- Thermal Decomposition Studies: Experimental studies have investigated the thermal decomposition of this compound, revealing insights into its reactivity under high temperatures and its potential products .

Case Studies and Research Findings

1. Cytotoxicity Evaluation:

A study examining the cytotoxic effects of various esters, including this compound, demonstrated significant variations in cell viability across different concentrations. The findings indicated that this compound could induce cell death in certain cancer cell lines at specific concentrations, suggesting its potential as an anticancer agent.

Table: Cytotoxicity Data for this compound

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HePG-2 | TBD | Significant |

| MCF-7 | TBD | Moderate |

| PC3 | TBD | Low |

2. Antimicrobial Activity:

Research has shown that this compound exhibits antimicrobial properties against several bacterial strains. This activity could be harnessed for developing natural preservatives.

3. Thermal Decomposition Analysis:

In thermal decomposition studies, this compound was found to produce a range of hydrocarbons and unsaturated esters when subjected to high temperatures. This information is crucial for understanding its behavior when utilized as a fuel component .

Q & A

Q. Q. What ethical guidelines apply to in vivo studies of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.